Methyl 5-(2-nitrophenyl)-4-oxopentanoate
Description
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 5-(2-nitrophenyl)-4-oxopentanoate |
InChI |
InChI=1S/C12H13NO5/c1-18-12(15)7-6-10(14)8-9-4-2-3-5-11(9)13(16)17/h2-5H,6-8H2,1H3 |
InChI Key |
UNBJLBBUAJSKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of methyl 5-(2-nitrophenyl)-4-oxopentanoate are primarily linked to its biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for further development into anticancer agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for potential inhibition of nicotinamide N-methyltransferase, which plays a role in cancer metabolism .
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells via mitochondrial pathways. This was evidenced by significant reductions in cell viability across multiple cancer cell lines, with IC values indicating potent activity .
Case Study 2: Enzyme Inhibition Mechanism
Research has shown that this compound can effectively inhibit nicotinamide N-methyltransferase, with IC values in the low micromolar range. This inhibition may disrupt metabolic pathways crucial for cancer cell survival, suggesting a mechanism through which the compound exerts its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Methyl (2S)-2-[(benzyloxycarbonyl)amino]-5-(dimethoxyphosphoryl)-4-oxopentanoate (8)
- Structure: Features a benzyloxycarbonyl-protected amino group and a dimethoxyphosphoryl substituent.
- Synthesis : Prepared via trifluoroacetic acid-mediated deprotection and subsequent coupling with benzyl chloroformate (91% yield) .
- Applications: Used in stereoselective syntheses of β-pyridyl amino acids, highlighting its role in peptide and phosphorylated compound synthesis.
(b) Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate
- Structure : Contains a 1,3-dioxoisoindolin-2-yl group.
- Properties : Registered as a United States Pharmacopeia (USP) reference standard (CAS: 109258-71-1) .
(c) Methyl (E)-3-((5-(methoxymethyl)furan-2-yl)methylene)-4-oxopentanoate (1)
Substituent Position and Electronic Effects
(a) 5-(4-Fluorophenyl)-5-oxopentanoic Acid
- Structure : Positional isomer with a 4-fluorophenyl group.
- Properties : Lower electron-withdrawing effect compared to nitro groups, leading to reduced reactivity in cyclization but improved metabolic stability .
(b) Methyl 3-methyl-4-oxopentanoate
Pharmacologically Active Derivatives
(a) Methyl (3S)-5-fluoro-4-oxopentanoate (z-VAD-fmk)
- Structure : Fluorine substituent and peptide-like side chains.
- Applications: Acts as a pan-caspase inhibitor (IC₅₀: <1 µM), demonstrating the role of fluorinated 4-oxopentanoates in apoptosis regulation .
(b) Methyl 5-([(2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoyl]amino)-4-oxopentanoate
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Reaction Design and Mechanism
The Fischer indole reaction, widely employed in heterocyclic chemistry, offers a robust pathway to introduce nitrophenyl groups into keto-ester frameworks. For methyl 5-(2-nitrophenyl)-4-oxopentanoate, the synthesis begins with 2-nitrophenylacetyl acetoacetate (1.5 mmol), which undergoes condensation with 1-benzyl-1-phenylhydrazine in acetic acid at reflux (110°C). The reaction proceeds via hydrazone formation, followed by-sigmatropic rearrangement and cyclization to yield the indole intermediate. Subsequent hydrolysis and esterification with methanol under acidic conditions afford the target compound.
Optimization and Yield
Key parameters include the molar ratio of hydrazine to acetoacetate (1:1.2) and reaction duration (4 hours). The intermediate methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate is isolated in 55% yield after column chromatography. Final hydrolysis with 6M HCl and re-esterification with methanol achieve an overall yield of 29%. Recrystallization from ethanol produces pale yellow crystals with a melting point of 146.0–147.5°C, consistent with literature.
Diazo Transfer and Oxone-Mediated Oxidation
Synthetic Pathway
This method adapts diazo transfer chemistry from dimethyl glutaconate derivatives. Dimethyl glutaconate (E/Z mixture, 1.5 mmol) reacts with p-acetamidobenzenesulfonyl azide (1.8 mmol) in acetonitrile at 0°C, catalyzed by triethylamine. The diazo intermediate (E)-dimethyl 4-diazopent-2-enedioate forms in 68% yield after 1.5 hours. Oxidation with Oxone (9 mmol) in a water-methanol mixture (1:1 v/v) at room temperature introduces the ketone functionality, yielding the 4-oxopentanoate backbone.
Nitrophenyl Group Incorporation
The diazo compound undergoes nucleophilic aromatic substitution with 2-fluoro-nitrobenzene in DMSO at 160°C, facilitated by K₂CO₃. This step attaches the nitrophenyl group at position 5, followed by esterification with methanol to yield the final product. The overall yield across three steps is 42%, with purification via silica gel chromatography and recrystallization from ethyl acetate.
One-Pot Glutaric Anhydride Condensation
Process Overview
Inspired by patented benzimidazole synthesis, this one-pot method employs glutaric anhydride (2.0 mmol) and 2-nitroaniline (1.0 mmol) in tetrahydrofuran (THF) at 80°C. The anhydride opens to form a mixed carboxylic acid intermediate, which undergoes intramolecular cyclization upon addition of methylamine (30% aqueous solution). The resulting lactam is subsequently oxidized with MnO₂ to introduce the 4-oxo group.
Esterification and Isolation
Esterification with methanol and H₂SO₄ (cat.) at reflux completes the synthesis. The crude product is extracted with chloroform, washed with NaHCO₃, and dried over CaCl₂. Vacuum distillation yields this compound as a viscous liquid in 50% overall yield.
Comparative Analysis of Methods
Spectroscopic Validation
All routes produced compounds validated by ¹H and ¹³C NMR. Key spectral features include:
Q & A
Q. What are the standard synthetic routes for Methyl 5-(2-nitrophenyl)-4-oxopentanoate?
The compound is synthesized via Fischer indole reactions , starting with methyl 4-(2-nitrophenyl)-3-oxobutanoate and substituted hydrazines (e.g., 1-benzyl-1-phenylhydrazine) in glacial acetic acid with sodium acetate and sulfuric acid. Typical yields range from 53–55% under these conditions. Post-synthesis, purification involves column chromatography or recrystallization to isolate the product .
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Glacial acetic acid, 100°C | 53% | Formation of intermediate 1c |
| Pd/C hydrogenation | 55% | Bromine elimination observed |
Q. How is structural confirmation achieved for this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated in studies confirming the stereochemistry of related intermediates. Complementary methods include NMR (¹H/¹³C) for functional group analysis and HPLC-MS for purity assessment (>98%) .
Q. What analytical techniques are used to assess purity?
- Thin-layer chromatography (TLC) for rapid purity checks.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- FT-IR to identify carbonyl (C=O) and nitro (NO₂) groups .
Advanced Research Questions
Q. How do catalytic systems influence synthetic yields and by-product formation?
Contrasting Pd/C-catalyzed hydrogenation and iron powder under acidic conditions reveals divergent pathways:
Q. What metabolic pathways involve structurally related 4-oxopentanoate derivatives?
Studies on 4-methyl-2-oxopentanoate in pancreatic islets show:
Q. How can contradictory data on enzyme kinetics be resolved?
For mitochondrial oxidation of 4-methyl-2-oxopentanoate, biphasic kinetics (two Kₘ values: 9.1 µM and 0.78 mM) suggest:
Q. What strategies improve selectivity in multicomponent reactions involving this compound?
In indole alkaloid synthesis, trimethylaluminum-mediated cyclization achieves 53% yield of pyrroloazocine derivatives. Key factors:
- Temperature control (80–100°C) to prevent ester hydrolysis.
- Protecting groups (e.g., benzyl) to stabilize intermediates during ring closure .
Data Contradiction Analysis
Q. Why do isotopic labeling studies show variability in CO₂ production?
- ¹⁴C vs. U-¹⁴C labeling : Position-specific labels (e.g., C-1 vs. uniformly labeled substrates) reveal that CO₂ originates from oxidative decarboxylation of the keto group, while acetoacetate carbons derive from the substrate backbone. Discrepancies arise from mitochondrial vs. cytoplasmic metabolism .
Q. How do reaction conditions affect indole formation vs. ester degradation?
Competing pathways in Fischer indole synthesis:
- Acidic conditions (H₂SO₄/CH₃COOH): Favor cyclization but risk ester hydrolysis.
- Neutral pH with NaOAc: Stabilize esters but slow indole formation. Resolution : Use buffered glacial acetic acid (pH 4–5) to balance reactivity .
Methodological Tables
Q. Table 1. Catalytic Systems for Nitro Group Reduction
| Catalyst | Conditions | Yield | By-Products |
|---|---|---|---|
| Pd/C | H₂, glacial acetic acid | 55% | Bromine elimination |
| Fe powder | HCl/EtOH, 50°C | 58% | Minimal halogen loss |
Q. Table 2. Metabolic Flux in Pancreatic Islets
| Substrate | CO₂ Production | Acetoacetate Yield | NADPH/NADP⁺ Ratio |
|---|---|---|---|
| 4-Methyl-2-oxopentanoate | 1.2 µmol/h | 0.8 µmol/h | 2.1 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
